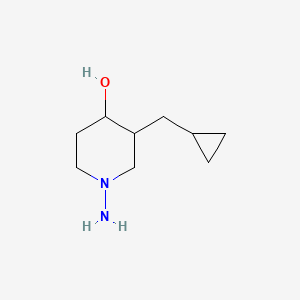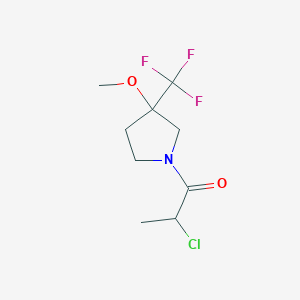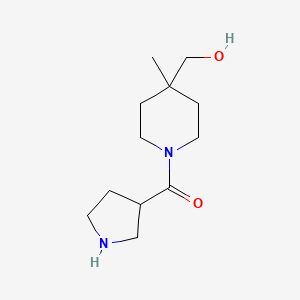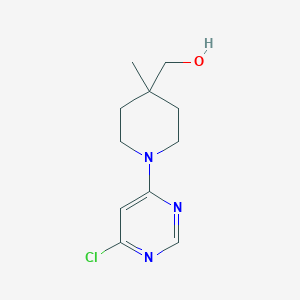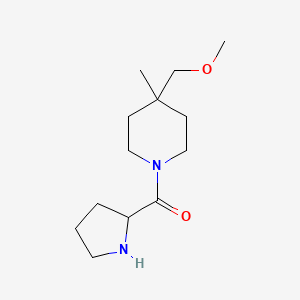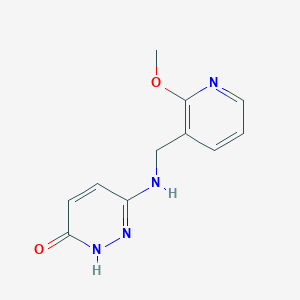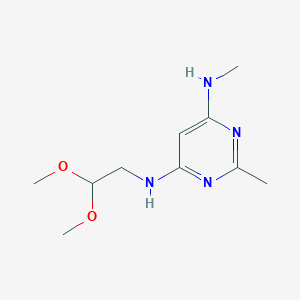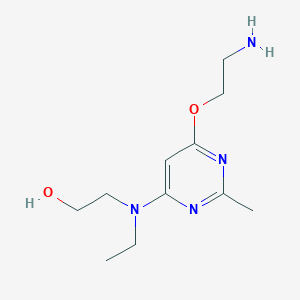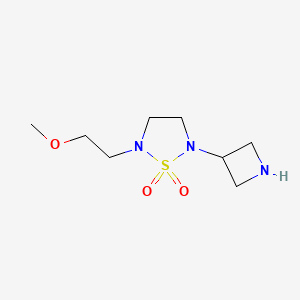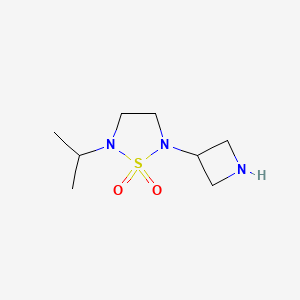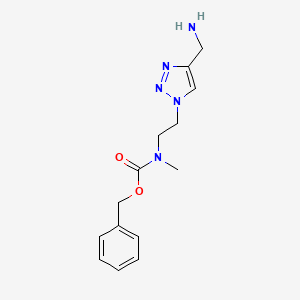
benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Vue d'ensemble
Description
Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, also known as BAMTEC, is a novel synthetic compound that has a wide range of applications in scientific research. It is a highly potent inhibitor of monoacylglycerol lipase (MAGL) and is also known to inhibit fatty acid amide hydrolase (FAAH). BAMTEC has been used in a variety of studies due to its ability to modulate the endocannabinoid system and its potential therapeutic applications.
Applications De Recherche Scientifique
1. Molecular Structure and Interactions
The molecular structure of related compounds featuring the 1,2,4-triazole moiety has been studied extensively. These structures are known to be stabilized by intramolecular hydrogen bonding and display specific graph-set motifs in their crystal structures. For instance, compounds with the 1,2,4-triazole ring exhibit dihedral angles and form dimers connected by intermolecular hydrogen bonds in their crystal structure, facilitating a network formation parallel to certain crystal planes (Dolzhenko et al., 2010).
2. Synthesis and Characterization
Compounds with the triazole moiety are frequently synthesized and characterized for various scientific applications. Benzyl carbamates with the 1,2,3-triazole ring have been synthesized and their structures characterized, indicating their utility in constructing peptides and related mimetics or conjugates (Küçükbay & Buğday, 2014). Additionally, the one-pot synthesis of similar compounds has been documented, providing insights into the crystal structures and molecular interactions, including hydrogen bonding and molecular electrostatic potential, indicating their structural stability and reactivity (Ahmed et al., 2016).
3. Biological Activity
Triazole derivatives, including benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate, have been examined for their biological activities. Compounds with similar structures have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant properties. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed moderate antibacterial and antifungal activities and exhibited excellent anticonvulsant activity in some cases (Rajasekaran et al., 2006).
Mécanisme D'action
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from performing its function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, given their potential to interact with acetylcholinesterase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on several factors, including its chemical structure, solubility, stability, and the presence of functional groups. Carbamates, for instance, are usually well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits an enzyme, it could lead to an accumulation or depletion of certain substances in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins that the compound interacts with might only be active under specific conditions .
Propriétés
IUPAC Name |
benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-18(7-8-19-10-13(9-15)16-17-19)14(20)21-11-12-5-3-2-4-6-12/h2-6,10H,7-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGZOIDRSCJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



